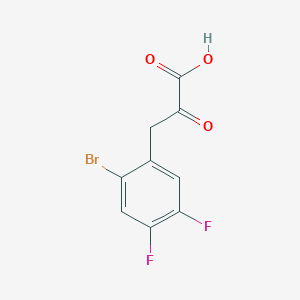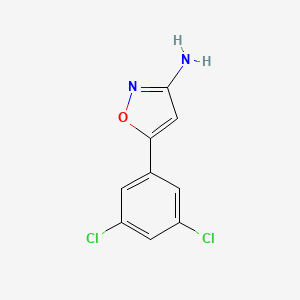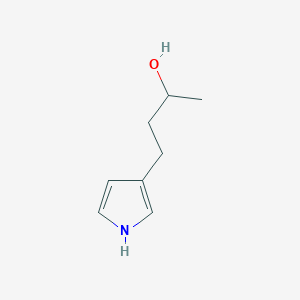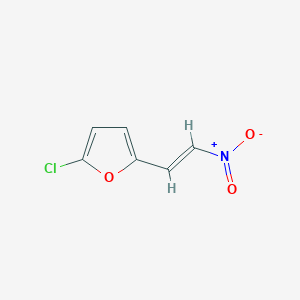
alpha-Ethenyl-2-ethoxybenZenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of phenol, where the phenyl group is substituted with an ethoxy group and a prop-2-en-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods:
Allylic Oxidation: Allylic oxidation of allyl compounds using selenium dioxide or organic peroxides can yield 1-(2-ethoxyphenyl)prop-2-en-1-ol.
Carbon-Carbon Bond-Forming Reactions: Reactions such as the Prins reaction, the Morita-Baylis-Hillman reaction, or a variant of the Ramberg-Bäcklund reaction can also be employed.
Industrial Production Methods
Industrial production methods for 1-(2-ethoxyphenyl)prop-2-en-1-ol typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-ol: A simpler allylic alcohol with similar reactivity but lacking the ethoxyphenyl group.
1-Ethoxy-2-propanol: Another ethoxy-substituted alcohol with different structural features.
Uniqueness
1-(2-Ethoxyphenyl)prop-2-en-1-ol is unique due to the presence of both an ethoxy group and a prop-2-en-1-ol group on the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(2-ethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h3,5-8,10,12H,1,4H2,2H3 |
Clave InChI |
WWGOUULQXCBZMF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















